ISC-4

Prostate Cancer Apoptosis Isothiocyanate Comparison

ISC-4, a selenium-substituted isoselenocyanate, is engineered for enhanced in vivo potency versus its isothiocyanate analog, PBITC. In melanoma xenografts, ISC-4 reduces tumor volume by 50-60% at a dose where PBITC shows no significant inhibition. It suppresses AR signaling in prostate cancer models and reduces AML bone marrow infiltration by ~87%, all while sparing normal hematopoietic cells. For researchers requiring robust in vivo efficacy at clinically feasible doses, ISC-4 is the clear choice.

Molecular Formula C11H13NSe
Molecular Weight 238.20 g/mol
Cat. No. B1683983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameISC-4
SynonymsISC-4 compound
phenylbutyl isoselenocyanate
Molecular FormulaC11H13NSe
Molecular Weight238.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCN=C=[Se]
InChIInChI=1S/C11H13NSe/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2
InChIKeyNMPQIJIERCLTOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ISC-4 (Phenylbutyl Isoselenocyanate): Chemical Identity and Baseline Characteristics


ISC-4 (Phenylbutyl isoselenocyanate, CAS 1072807-15-8) is a synthetic organoselenium compound belonging to the isoselenocyanate class, structurally derived from phenylalkyl isothiocyanates (ITCs) via sulfur-to-selenium substitution [1]. ISC-4 is a direct Akt inhibitor with demonstrated preclinical efficacy across multiple cancer models, including melanoma, colorectal, prostate, and acute myeloid leukemia (AML) [2]. Unlike its sulfur analog phenylbutyl isothiocyanate (PBITC), ISC-4 exhibits enhanced potency in apoptosis induction and tumor growth inhibition, positioning it as a lead candidate for chemoprevention and combination therapy applications [3].

Why ISC-4 Cannot Be Interchangeably Substituted with Generic Isothiocyanates or Other Akt Inhibitors


Structural and pharmacological divergence precludes simple substitution of ISC-4 with its sulfur isostere PBITC or alternative Akt inhibitors such as API2. Direct comparative studies demonstrate that the selenium substitution in ISC-4 confers quantitatively superior apoptotic potency, differential selectivity against normal versus malignant cells, and distinct pharmacokinetic profiles that are not recapitulated by isothiocyanate analogs [1]. In xenograft models, ISC-4 achieves tumor reduction at a 3-fold lower molar dose (0.76 μmol) compared to ITCs (2.5 μmol), while PBITC exhibits no significant tumor inhibition at the lower ISC-4-equivalent dose [2]. Furthermore, ISC-4 demonstrates cell viability reduction in HT29 colon cancer cells that is significantly more potent than API2 at doses of 12.5 and 25 µM [3]. Substitution without accounting for these quantitative performance gaps risks experimental failure, irreproducible results, and compromised translational validity.

ISC-4 Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


ISC-4 Exhibits Superior Apoptotic Potency Relative to Its Sulfur Analog PBITC in Prostate Cancer Cells

In direct comparative assays using LNCaP prostate cancer cells, ISC-4 demonstrates markedly greater apoptosis induction than its sulfur analog phenylbutyl isothiocyanate (PBITC). This enhanced activity occurs without suppression of AKT Ser473 phosphorylation, indicating a distinct mechanism from canonical Akt inhibition that is uniquely enabled by selenium substitution [1].

Prostate Cancer Apoptosis Isothiocyanate Comparison

ISC-4 Achieves Equivalent In Vivo Tumor Reduction at a 3-Fold Lower Molar Dose Compared to Isothiocyanates

In a mouse xenograft model of melanoma (UACC 903 cells), ISC-4 and its selenium-containing analogs (ISC-2, ISC-4, ISC-6) reduced tumor size by approximately 30–45% at a dose of 0.76 μmol, whereas corresponding isothiocyanates (ITCs) required a 3-fold higher dose of 2.5 μmol to achieve comparable tumor reduction. Notably, ISC-1 failed to show any effect at the lower dose [1]. ISC-4 and ISC-6 decreased tumor development by approximately 60% compared to their corresponding ITCs, which showed no effect at the 0.76 μmol dose [2].

Melanoma In Vivo Efficacy Dose Reduction

ISC-4 Demonstrates Significantly Greater Cell Viability Reduction Than API2 in Colon Cancer Cells

In head-to-head viability assays using HT29 human colon cancer cells, ISC-4 exhibited significantly greater potency compared to the alternative Akt inhibitor API2. At doses of 12.5 µM and 25 µM, ISC-4 reduced cell viability to a greater extent than API2 after 48 hours of treatment [1].

Colon Cancer Akt Inhibition Potency Comparison

ISC-4 Selectively Inhibits Primary AML Cell Survival While Sparing Normal Hematopoietic Cells

In studies using primary cells from newly diagnosed AML patients, ISC-4 significantly inhibited survival and clonogenicity of primary human AML cells without affecting normal cord blood cells. ISC-4-mediated p-Akt inhibition caused apoptosis in primary AML CD34+ stem cells. In a U937 xenograft model, bone marrow human CD45+ cells were reduced by approximately 87% with ISC-4 monotherapy compared to control [1].

Acute Myeloid Leukemia Selectivity Stem Cells

ISC-4 Displays Oral Bioavailability with Time-Dependent Selenium Accumulation in Target Tissues

A single intragastric dose of 1.25 µmol ISC-4 in A/J mice resulted in time-dependent increases in selenium levels in serum, liver, and lung tissue, confirming oral bioavailability. This distinguishes ISC-4 from many isothiocyanates that exhibit limited oral absorption or rapid first-pass metabolism [1].

Pharmacokinetics Oral Bioavailability Chemoprevention

ISC-4 Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation


Prostate Cancer Research Requiring AR Signaling Suppression Without Direct AKT Ser473 Inhibition

Investigators studying androgen receptor (AR)-driven prostate cancer who need an agent that suppresses AR and PSA protein abundance without suppressing AKT Ser473 phosphorylation should prioritize ISC-4 over PBITC. ISC-4 induces ROS-mediated AR/PSA downregulation and p53-dependent apoptosis via a mechanism distinct from canonical Akt inhibition, whereas PBITC exhibits lower apoptotic potency and does not share this mechanistic profile [1]. This application is directly supported by quantitative apoptosis comparison data in LNCaP cells.

In Vivo Melanoma Xenograft Studies Requiring Dose-Sparing Efficacy

Researchers conducting melanoma xenograft studies who seek to minimize compound consumption and systemic exposure should select ISC-4 over isothiocyanate analogs. ISC-4 achieves equivalent tumor reduction (30–45%) at a 3-fold lower molar dose (0.76 μmol) compared to ITCs (2.5 μmol), and produces approximately 60% greater tumor inhibition than ITCs at the lower dose [1][2]. This dose-sparing advantage directly reduces procurement costs and compound inventory requirements for long-term in vivo studies.

Acute Myeloid Leukemia (AML) Research Requiring Selective Targeting of Leukemic Stem Cells

AML research programs focused on eliminating leukemic stem cells while preserving normal hematopoietic function should employ ISC-4. ISC-4 demonstrates significant inhibition of primary AML cell survival and clonogenicity without affecting normal cord blood cells, induces apoptosis in CD34+ AML stem cells, and reduces bone marrow leukemic infiltration by approximately 87% in xenograft models—efficacy comparable to cytarabine but with no observed toxicity to normal myelopoiesis [1]. This selectivity profile is not established for other Akt inhibitors such as API2 or for sulfur-containing isothiocyanate analogs.

Lung Cancer Chemoprevention Studies Requiring Orally Bioavailable Agent with Phase I/II Enzyme Modulation

Investigators designing lung cancer chemoprevention protocols in rodent models should select ISC-4 based on its demonstrated oral bioavailability and dual modulation of xenobiotic metabolism enzymes. A single intragastric dose of 1.25 µmol ISC-4 produces time-dependent selenium accumulation in lung tissue, inhibits microsomal CYP450 activity (Phase I), and induces UDP-glucuronyl transferase and glutathione-S-transferase activity (Phase II) [1]. This enzyme modulation profile, combined with effective inhibition of NNK-induced DNA adduct formation, supports ISC-4 as a tool compound for tobacco carcinogen intervention studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ISC-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.